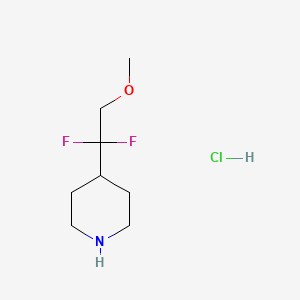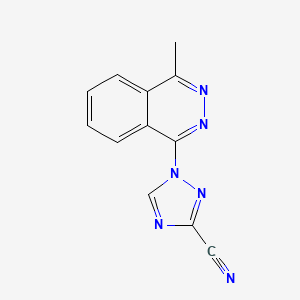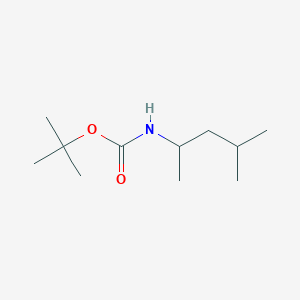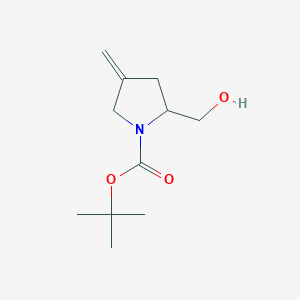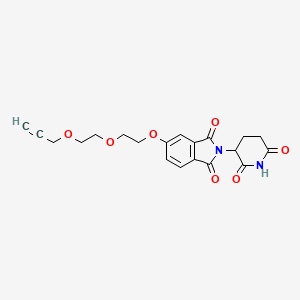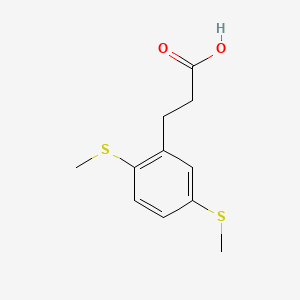
(2,5-Bis(methylthio)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Bis(methylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H14O2S2 It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(methylthio)phenyl)propanoic acid typically involves the introduction of methylthio groups to a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the reaction of 2,5-dimethylthiophenol with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Bis(methylthio)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio groups or to convert the carboxylic acid group to an alcohol.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylpropanoic acids.
Applications De Recherche Scientifique
(2,5-Bis(methylthio)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,5-Bis(methylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The methylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The propanoic acid moiety can interact with enzymes and receptors, potentially modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylthiophenol: Lacks the propanoic acid group but has similar methylthio substitutions on the phenyl ring.
2,5-Dimethylphenylpropanoic acid: Similar structure but without the methylthio groups.
2,5-Bis(methylthio)benzoic acid: Similar structure but with a benzoic acid moiety instead of propanoic acid.
Uniqueness
(2,5-Bis(methylthio)phenyl)propanoic acid is unique due to the combination of methylthio groups and a propanoic acid moiety, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for diverse chemical reactivity and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C11H14O2S2 |
|---|---|
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
3-[2,5-bis(methylsulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O2S2/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |
Clé InChI |
FSAIVTIDCQIDHD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)SC)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
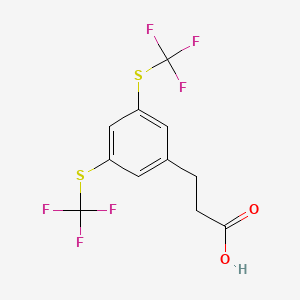
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
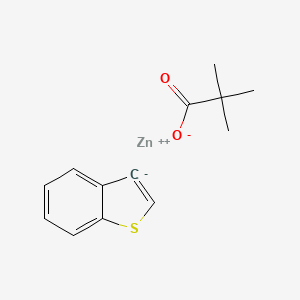
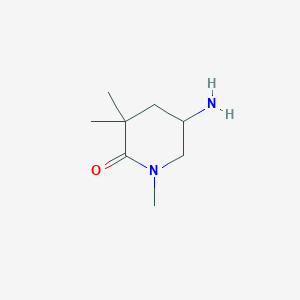
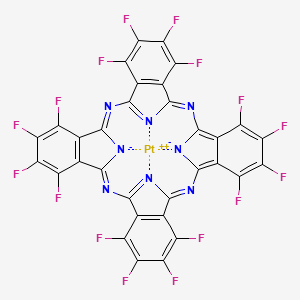
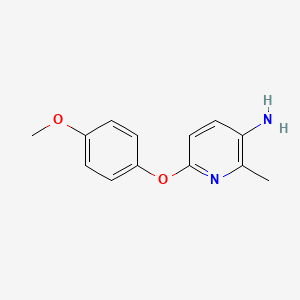
![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
